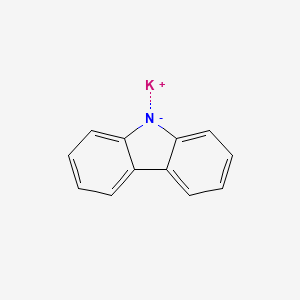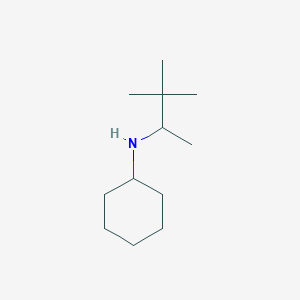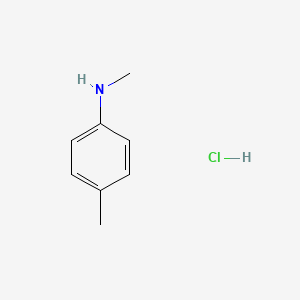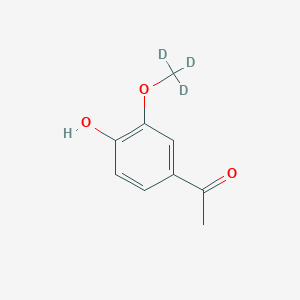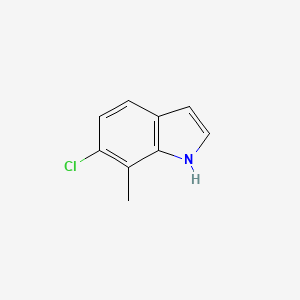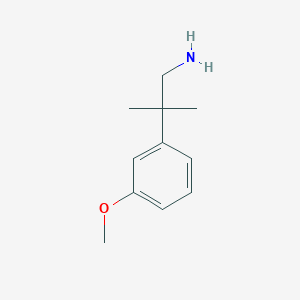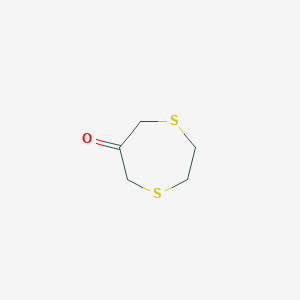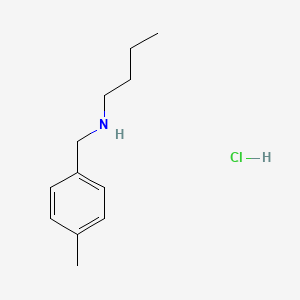
N-(3-(Chloromethyl)phenyl)methanesulfonamide
Overview
Description
Mechanism of Action
Target of Action
N-(3-(Chloromethyl)phenyl)methanesulfonamide is a chemical compound used as an intermediate in the synthesis of other compounds
Mode of Action
It is known to be a versatile building block for chemical reactions and can be used as a reaction component in organic chemistry research .
Biochemical Pathways
It is primarily used as a reagent in the synthesis of other compounds , suggesting that its role in biochemical pathways may be dependent on the specific compounds it helps to create.
Pharmacokinetics
As a research chemical, it is primarily used in the laboratory setting for the synthesis of other compounds . Therefore, its bioavailability and pharmacokinetic profile may vary depending on the specific context of its use.
Result of Action
As a reagent used in the synthesis of other compounds , its effects are likely to be dependent on the properties of the resulting compounds.
Action Environment
As a laboratory reagent, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
N-(3-(Chloromethyl)phenyl)methanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a scaffold for the synthesis of novel compounds, which can further interact with biomolecules in different biochemical pathways . The nature of these interactions often involves the formation of covalent bonds with target proteins, leading to enzyme inhibition or activation .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cell function, including changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with target enzymes, leading to their inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to act as a versatile building block in chemical reactions further enhances its potential to modulate various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form covalent bonds with target enzymes can lead to changes in metabolic pathways, affecting the overall cellular metabolism. These interactions can result in the modulation of specific biochemical processes, including the synthesis and degradation of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to specific compartments within the cell. Its localization and accumulation can affect its activity and function, leading to changes in cellular processes and biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically involves the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Chloromethyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
N-(3-(Chloromethyl)phenyl)methanesulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(Chloromethyl)phenyl)methanesulfonamide include:
- N-(4-(Chloromethyl)phenyl)methanesulfonamide
- N-(2-(Chloromethyl)phenyl)methanesulfonamide
- N-(3-(Bromomethyl)phenyl)methanesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chloromethyl group and a methanesulfonamide group.
Properties
IUPAC Name |
N-[3-(chloromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKULGSHTZUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453481 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-31-5 | |
| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
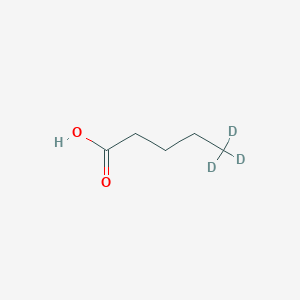
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
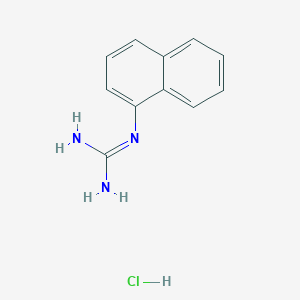
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
